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molecular formula C15H14 B8533180 9-Methyl-9,10-dihydroanthracene CAS No. 17239-99-5

9-Methyl-9,10-dihydroanthracene

Cat. No. B8533180
M. Wt: 194.27 g/mol
InChI Key: WWYPDEQRBDJXFE-UHFFFAOYSA-N
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Patent
US04131646

Procedure details

9,10-Dihydro-9-methylanthracene was prepared by pressurizing a mixture of 2 g of 9-methylanthracene, 0.5 g of a barium-promoted copper chromite catalyst (Girdler G-22), and 3 ml of ethyl alcohol with hydrogen to 3000 psi at room temperature, followed by heating the mixture at a temperature of 150° C. for 1 hour with agitation. The product was characterized by nmr spectroscopy. The products of four such runs were combined, and the mixture was vacuum-distilled to give 9,10-dihydro-9-methylanthracene as a pale-yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[C:8]([CH:9]=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.[Ba].[H][H]>[Cr]([O-])([O-])=O.[Cu+2].C(O)C>[CH3:1][CH:2]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:9][C:10]2[C:15]1=[CH:14][CH:13]=[CH:12][CH:11]=2 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
0.5 g
Type
reactant
Smiles
[Ba]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
9,10-Dihydro-9-methylanthracene was prepared
CUSTOM
Type
CUSTOM
Details
at room temperature
DISTILLATION
Type
DISTILLATION
Details
the mixture was vacuum-distilled

Outcomes

Product
Name
Type
product
Smiles
CC1C2=CC=CC=C2CC=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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